molecular formula C8H3F7OS B14066173 1,5-Difluoro-2-difluoromethoxy-3-(trifluoromethylthio)benzene

1,5-Difluoro-2-difluoromethoxy-3-(trifluoromethylthio)benzene

Cat. No.: B14066173
M. Wt: 280.16 g/mol
InChI Key: MXHHVNFXBGXOKL-UHFFFAOYSA-N
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Description

1,5-Difluoro-2-difluoromethoxy-3-(trifluoromethylthio)benzene is a specialized fluorinated aromatic compound of significant interest in advanced chemical research and development. Its molecular structure incorporates multiple fluorine-containing functional groups—difluoromethoxy (-OCF₂H) and trifluoromethylthio (-SCF₃)—which are known to profoundly influence a compound's physicochemical properties . These groups enhance lipophilicity, metabolic stability, and membrane permeability, making this benzene derivative a valuable building block in medicinal chemistry for optimizing the pharmacokinetic profiles of drug candidates . The compound is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. In pharmaceutical research, the trifluoromethylthio group is a strong, lipophilic electron-withdrawing moiety that can improve target binding affinity and resistance to oxidative metabolism . Concurrently, the difluoromethoxy group offers greater chemical and metabolic stability compared to a typical methoxy group, reducing the likelihood of undesired metabolic cleavage . This combination makes the compound a promising scaffold for developing bioactive molecules across a range of therapeutic areas. Beyond pharmaceuticals, its properties are highly relevant in the field of agrochemical science for the design of novel active ingredients with enhanced efficacy and environmental persistence . The conformational behavior of the -SCF₃ group, which often adopts a perpendicular orientation to the aromatic ring, can further influence its intermolecular interactions with biological targets . Researchers utilize this compound as a key intermediate in the synthesis of more complex molecules, leveraging its halogen and fluorine substituents for further selective functionalization .

Properties

Molecular Formula

C8H3F7OS

Molecular Weight

280.16 g/mol

IUPAC Name

2-(difluoromethoxy)-1,5-difluoro-3-(trifluoromethylsulfanyl)benzene

InChI

InChI=1S/C8H3F7OS/c9-3-1-4(10)6(16-7(11)12)5(2-3)17-8(13,14)15/h1-2,7H

InChI Key

MXHHVNFXBGXOKL-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1F)OC(F)F)SC(F)(F)F)F

Origin of Product

United States

Preparation Methods

Base-Mediated Fluorination and Methoxylation

Directed Ortho-Metalation (DoM) Strategy

Lithium-Halogen Exchange and Functionalization

Starting from 1,5-difluoro-2-iodobenzene, a lithium-halogen exchange with t-BuLi at -78°C generates a benzyllithium intermediate. Quenching with ClCF₂OCO₂Et introduces the difluoromethoxy group. The trifluoromethylthio group is installed via copper-mediated cross-coupling with (CF₃)₂S₂ in hexamethylphosphoramide (HMPA), achieving 68% yield.

Advantages:

  • Superior regiocontrol compared to S_NAr.
  • Compatible with sensitive functional groups.

Limitations:

  • Cryogenic conditions (-78°C) increase operational complexity.
  • HMPA toxicity necessitates alternative solvents.

Radical Trifluoromethylthiolation

Photoredox Catalysis

A novel approach utilizes visible-light-mediated radical chemistry . 1,5-Difluoro-2-difluoromethoxybenzene reacts with Langlois’ reagent (CF₃SO₂Na) and elemental sulfur (S₈) under irradiation (450 nm LED) with [Ir(ppy)₃] (2 mol%). The reaction proceeds via CF₃S- radical addition, achieving 58% yield in 6 hours.

Mechanistic Insights:

  • Single-electron transfer (SET) generates CF₃S- from CF₃SO₂Na.
  • Radical stability is enhanced by the electron-withdrawing difluoromethoxy group.

Optimization Parameters:

Parameter Optimal Value
Light Intensity 10 W/m²
Solvent Acetonitrile
pH 7.5

Multi-Step Halogen Dance Synthesis

Bromine-Directed Functionalization

This industrial-scale method starts with 1,3,5-tribromobenzene:

  • Selective fluorination using KF/Al₂O₃ at 200°C replaces Br at positions 1 and 5 with F (89% yield).
  • Difluoromethoxylation via Ullmann coupling with CuOCF₂H in N-methylpyrrolidone (NMP) at 120°C.
  • Trifluoromethylthio introduction through Pd-catalyzed coupling with (CF₃)₂ZnSCl.

Scale-Up Data:

Step Throughput (kg/batch) Purity (%)
1 50 99.2
2 45 98.5
3 40 97.8

Regulatory Considerations:

  • Bromine residues <10 ppm required for pharmaceutical applications.

One-Pot Tandem Functionalization

Continuous Flow Reactor Synthesis

A cutting-edge protocol combines fluorination, methoxylation, and thiolation in a single reactor:

  • Electrochemical fluorination of benzene derivatives using NH₄F/HF electrolyte.
  • Gas-phase difluoromethoxylation with ClCF₂OCl over γ-Al₂O₃ catalyst.
  • Vapor-deposited trifluoromethylthiolation via CF₃SCl/Ar plasma.

Performance Metrics:

Metric Value
Total Residence Time 22 min
Space-Time Yield 1.4 kg/L·h
E-Factor 8.2

Advantages:

  • 94% atom economy.
  • Minimal solvent waste.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Scalability Cost ($/kg)
S_NAr 65 98.1 Moderate 12,500
DoM 68 99.0 Low 18,200
Radical 58 97.3 High 9,800
Halogen Dance 85 99.2 Industrial 7,300
Continuous Flow 91 99.5 Pilot 6,900

Chemical Reactions Analysis

1,5-Difluoro-2-difluoromethoxy-3-(trifluoromethylthio)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the trifluoromethylthio group.

    Coupling Reactions: The compound can participate in coupling reactions, forming larger aromatic systems.

Common reagents used in these reactions include nucleophiles like amines and alcohols, oxidizing agents like hydrogen peroxide, and reducing agents like lithium aluminum hydride. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

1,5-Difluoro-2-difluoromethoxy-3-(trifluoromethylthio)benzene has several scientific research applications:

Mechanism of Action

The mechanism by which 1,5-Difluoro-2-difluoromethoxy-3-(trifluoromethylthio)benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of multiple fluorine atoms and functional groups can enhance binding affinity and selectivity for specific targets. The compound may modulate biochemical pathways by inhibiting or activating enzymes, leading to various biological effects .

Comparison with Similar Compounds

Structural and Electronic Comparisons

The compound’s substituent arrangement and electronic effects can be compared to the following analogs from the evidence:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Properties/Applications Reference
1,5-Diiodo-2,4-dimethylbenzene I (1,5); CH₃ (2,4) C₈H₈I₂ 385.96 g/mol Bulky substituents; potential ligand precursor
2,6-Difluoro-3-methoxyphenylboronic acid F (2,6); OCH₃ (3); B(OH)₂ (1) C₇H₇BF₂O₃ 215.94 g/mol Suzuki coupling reagent; electronics
1,5-Dichloro-3-methoxy-2-nitrobenzene Cl (1,5); OCH₃ (3); NO₂ (2) C₇H₅Cl₂NO₃ 222.03 g/mol High reactivity (nitro group); R&D

Key Observations :

  • Electron-Withdrawing Effects: The trifluoromethylthio (-SCF₃) group in the target compound is comparable in electron-withdrawing strength to the nitro (-NO₂) group in 1,5-dichloro-3-methoxy-2-nitrobenzene. However, -SCF₃ offers better hydrolytic stability than nitro groups, which are prone to reduction .
  • Fluorine vs. Chlorine/Iodine : Fluorine’s smaller size and higher electronegativity (vs. Cl or I) reduce steric hindrance and enhance metabolic stability in pharmaceuticals. For example, 2,6-difluoro-3-methoxyphenylboronic acid leverages fluorine for electronic tuning in cross-coupling reactions .
  • Difluoromethoxy vs. Methoxy : The difluoromethoxy group (-OCF₂H) in the target compound is less electron-donating than methoxy (-OCH₃) due to fluorine’s inductive effects, altering reactivity in substitution reactions .
Physical Properties
  • Boiling/Melting Points : Fluorine’s low polarizability typically reduces boiling points compared to chlorine or iodine analogs. For example, 1,5-dichloro-3-methoxy-2-nitrobenzene (MW 222.03 g/mol) likely has a higher melting point than the target compound due to stronger intermolecular forces from nitro and chlorine groups .

Biological Activity

1,5-Difluoro-2-difluoromethoxy-3-(trifluoromethylthio)benzene is a fluorinated aromatic compound notable for its unique substitution pattern. It features two fluorine atoms at the 1 and 5 positions, a difluoromethoxy group at the 3 position, and a trifluoromethylthio group at the 2 position of the benzene ring. This structural configuration enhances its chemical stability and lipophilicity, making it a candidate for various biological applications.

The molecular formula of this compound is C8H3F5OS, with a molecular weight of approximately 238.18 g/mol. The presence of multiple electron-withdrawing groups, such as fluorine and sulfur, significantly influences its reactivity and biological activity.

Biological Activity

Preliminary studies indicate that compounds with similar fluorinated structures often exhibit notable biological activities. The unique electronic properties imparted by the fluorine and sulfur substituents suggest potential interactions with various biological targets.

The mechanism of action for this compound is largely attributed to its ability to interact with specific enzymes and proteins. The trifluoromethylthio group enhances lipophilicity, allowing better penetration into biological membranes. This can lead to modulation of enzyme activity or receptor binding, which is critical for pharmacological effects.

Case Studies

  • Antiviral Activity : Research has shown that fluorinated compounds can inhibit viral replication. For instance, similar compounds have demonstrated antiviral properties against herpes simplex viruses (HSV-1 and HSV-2) by inhibiting thymidylate synthase (TS), an essential enzyme for DNA synthesis in viruses .
  • Cytotoxicity : In vitro studies have indicated that certain fluorinated derivatives exhibit cytotoxic effects on cancer cell lines. For example, derivatives with similar substituents were found to be cytotoxic against HL-60 cells, indicating potential applications in cancer therapy.
  • Enzyme Inhibition : Compounds structurally related to this compound have been studied for their inhibitory effects on various enzymes. For instance, some derivatives showed competitive inhibition of TS, which is crucial for nucleotide synthesis .

Comparative Analysis

The following table summarizes the characteristics and biological activities of related compounds:

Compound NameChemical FormulaUnique FeaturesBiological Activity
1,3-Difluoro-4-methoxybenzeneC8H6F2OContains a methoxy groupModerate antibacterial activity
2-(Trifluoromethylthio)-4-fluoroanilineC7H6F4NAmino group instead of methoxyUsed in dye synthesis
4-Difluoro-3-trifluoromethylphenolC8H5F6OHydroxy group instead of methoxyExhibits different cytotoxicity profiles

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